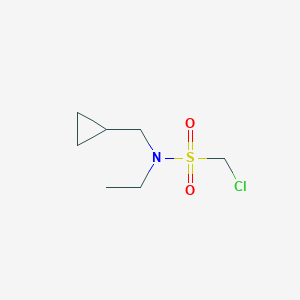

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide

Description

1-Chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a cyclopropylmethyl and an ethyl group at the nitrogen atom, along with a chlorine atom at the methanesulfonyl moiety. The compound’s synthesis likely follows protocols similar to other chloro-substituted sulfonamides, involving nucleophilic substitution reactions, as evidenced by methodologies in the literature . Analytical characterization, such as HPLC with acetonitrile/ammonium formate mobile phases (pH 3.5), ensures high purity (>95%) for such compounds .

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-9(5-7-3-4-7)12(10,11)6-8/h7H,2-6H2,1H3 |

InChI Key |

AZFMFWIFCVSWDE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CC1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide typically involves the reaction of cyclopropylmethylamine with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction of the sulfonamide group can yield amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides, thiols, or ethers.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfonamide group can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- 1-Chloro-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide (Compound 18, ): This analog replaces the cyclopropylmethyl group with a dihydroxypropyl moiety protected as a dioxolane ring. However, the cyclopropylmethyl group in the target compound may confer greater metabolic stability due to reduced enzymatic susceptibility .

N,N-Dimethylmethanesulfonamide Derivatives () : Compounds like 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide feature bulky bicyclic substituents. These groups introduce steric hindrance, which could limit membrane permeability compared to the smaller cyclopropylmethyl and ethyl groups in the target compound. The chlorine atom in the target compound may also enhance electrophilicity, facilitating covalent interactions in biological systems .

Biological Activity

1-Chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields such as pharmacology and medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C7H14ClN1O2S1

- Molecular Weight : 201.71 g/mol

- CAS Number : 1342967-29-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for treating bacterial infections.

- Antifungal Properties : Its efficacy against fungal strains has been documented, suggesting potential use in antifungal therapies.

- Antiviral Effects : Preliminary research indicates activity against certain viral pathogens, warranting further investigation into its antiviral potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting their growth and replication.

- Cell Membrane Disruption : By integrating into microbial cell membranes, it could compromise their integrity, leading to cell death.

- Receptor Interaction : It may interact with specific receptors involved in immune response modulation.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with an IC50 value demonstrating potency comparable to established antibiotics .

Study 2: Antifungal Activity

In vitro assays tested the antifungal activity against Candida species. The compound displayed a minimum inhibitory concentration (MIC) that suggests effectiveness in fungal infection treatments .

Study 3: Antiviral Potential

Preliminary antiviral assays showed that the compound could inhibit viral replication in cell cultures infected with specific viruses, indicating a promising avenue for antiviral drug development .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Sulfamethoxazole | Yes | Limited | No |

| Trimethoprim | Yes | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.